Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-
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Overview
Description
Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]- is an organic compound with the molecular formula C16H18O2. This compound is a derivative of benzene, characterized by the presence of a methoxy group and a phenylethoxy group attached to the benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]- typically involves the reaction of 1-methoxy-4-(bromomethyl)benzene with 2-phenylethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methoxy-4-methyl-:
Benzene, 1-methoxy-4-(2-phenylethenyl)-:
Uniqueness
Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]- is unique due to the presence of both methoxy and phenylethoxy groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
82529-79-1 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-methoxy-4-(2-phenylethoxymethyl)benzene |
InChI |
InChI=1S/C16H18O2/c1-17-16-9-7-15(8-10-16)13-18-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3 |
InChI Key |
ZMPIDNDQGLOVCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC2=CC=CC=C2 |
Origin of Product |
United States |
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